molecular formula C14H14O2 B008676 3-Phenyl-4,5-dimethylbenzene-1,2-diol CAS No. 108272-57-7

3-Phenyl-4,5-dimethylbenzene-1,2-diol

Cat. No. B008676
M. Wt: 214.26 g/mol
InChI Key: XAGGATIVVBSVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-4,5-dimethylbenzene-1,2-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Hydroxydibenzyl and is a derivative of benzene.

Mechanism Of Action

The mechanism of action of 3-Phenyl-4,5-dimethylbenzene-1,2-diol is not fully understood. However, it is believed that this compound exerts its effects by scavenging free radicals and inhibiting oxidative stress. It has also been shown to modulate various signaling pathways involved in inflammation and cell growth.

Biochemical And Physiological Effects

Studies have shown that 3-Phenyl-4,5-dimethylbenzene-1,2-diol has a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and modulate cell growth. It has also been shown to have a protective effect on various organs such as the liver and kidneys.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Phenyl-4,5-dimethylbenzene-1,2-diol in lab experiments is its potential therapeutic benefits. However, one of the limitations is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on 3-Phenyl-4,5-dimethylbenzene-1,2-diol. One area of interest is the development of novel synthetic methods for the production of this compound. Another area of interest is the investigation of its potential applications in the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of 3-Phenyl-4,5-dimethylbenzene-1,2-diol can be achieved through various methods. One of the most common methods involves the reaction of 3-Phenyl-4,5-dimethylbenzaldehyde with a reducing agent such as sodium borohydride. This reaction results in the formation of 3-Phenyl-4,5-dimethylbenzene-1,2-diol.

Scientific Research Applications

3-Phenyl-4,5-dimethylbenzene-1,2-diol has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of various diseases such as cancer and diabetes. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.

properties

CAS RN

108272-57-7

Product Name

3-Phenyl-4,5-dimethylbenzene-1,2-diol

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

4,5-dimethyl-3-phenylbenzene-1,2-diol

InChI

InChI=1S/C14H14O2/c1-9-8-12(15)14(16)13(10(9)2)11-6-4-3-5-7-11/h3-8,15-16H,1-2H3

InChI Key

XAGGATIVVBSVFP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O

synonyms

[1,1-Biphenyl]-2,3-diol,5,6-dimethyl-(9CI)

Origin of Product

United States

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